
1-(2-Azidoethyl)pyrrolidin-2-one
Overview
Description
1-(2-Azidoethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an azidoethyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-azidoethyl)pyrrolidin-2-one, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that leads to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that multiple pathways could be affected. The downstream effects of these interactions would depend on the specific pathway and the biological context.
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives suggest that they may have favorable adme properties . These properties could impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The broad range of biological activities associated with pyrrolidine derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Some pyrrolidin-2-one derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Azidoethyl)pyrrolidin-2-one is not well established. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Pyrrolidin-2-one derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-bromoethyl azide with pyrrolidin-2-one. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis of the azide group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the potentially explosive nature of azides. The use of automated systems allows for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts, organic solvents like dimethyl sulfoxide.
Major Products:
Substitution: Various substituted pyrrolidin-2-one derivatives.
Reduction: 1-(2-Aminoethyl)pyrrolidin-2-one.
Cycloaddition: 1-(2-Triazolylethyl)pyrrolidin-2-one.
Scientific Research Applications
1-(2-Azidoethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Comparison with Similar Compounds
- 1-(2-Azidoethyl)pyrrolidine
- 2-Azidoethylamine
- N-Azidoethylpyrrolidinone
Properties
IUPAC Name |
1-(2-azidoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQUZOAPFHVUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


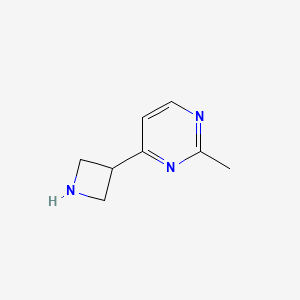

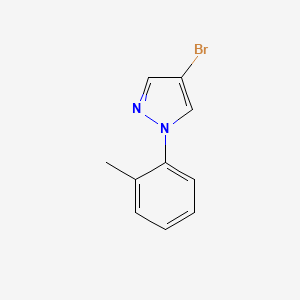
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
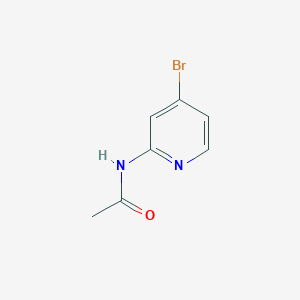
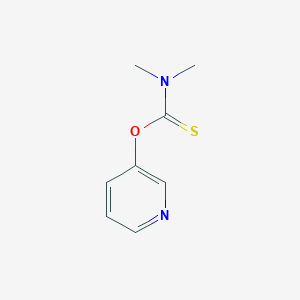

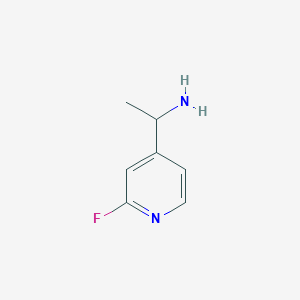

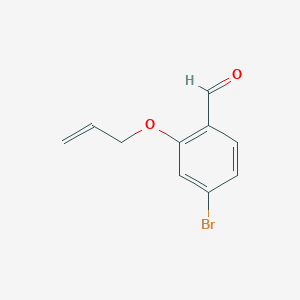
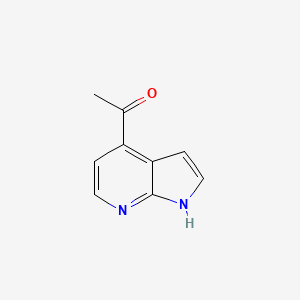
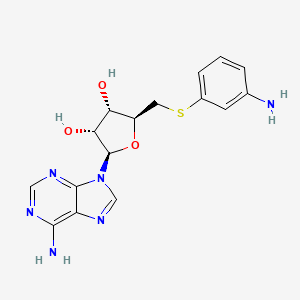
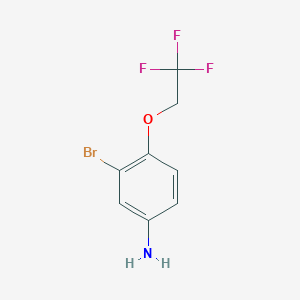
![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)
